

# Application Notes and Protocols for Acetone-Based DNA Extraction

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Acetone-based DNA extraction is a simple, rapid, and cost-effective method for isolating high-quality DNA from various biological materials, particularly plant tissues that are rich in PCR inhibitors like polysaccharides and polyphenols.[1][2] This method utilizes acetone to fix the tissue and precipitate the DNA, effectively removing many common contaminants that can interfere with downstream molecular biology applications such as PCR, real-time PCR, and sequencing.[1][2][3] The protocol is advantageous in its use of less toxic reagents compared to traditional methods involving phenol and chloroform.

The principle behind acetone precipitation of DNA lies in altering the polarity of the solution. DNA is a polar molecule and is soluble in aqueous solutions due to the hydration shell formed by water molecules around the negatively charged phosphate backbone. [4][5] Acetone, being a less polar organic solvent than water, disrupts this hydration shell. [6] In the presence of cations (typically from salts like sodium acetate), which neutralize the negative charges on the DNA backbone, the reduced polarity of the acetone-water mixture causes the DNA to become insoluble and precipitate out of the solution. [5][7]

## **Quantitative Data Summary**

The following table summarizes representative quantitative data obtained from acetone-based DNA extraction protocols. The data highlights the yield and purity of DNA extracted from



various plant materials.

Sample Type	Starting Material	DNA Yield (ng/μL)	A260/A280 Ratio	A260/A230 Ratio	Downstrea m Application Success
Sassafras albidum (Fresh Leaf)	~6 mg leaf disk	15.7 ± 2.5	Not Reported	Not Reported	Successful Real-Time PCR
Sassafras albidum (Dried Leaf)	~6 mg leaf disk	10.9 ± 1.8	Not Reported	Not Reported	Successful Real-Time PCR
Sassafras albidum (Acetone- fixed)	~6 mg leaf disk	13.2 ± 3.1	Not Reported	Not Reported	Successful Real-Time PCR
Various Woody Plants (Acetone- fixed)	Leaf Disks	Varies by species	Generally sufficient for PCR	Generally sufficient for PCR	Successful Real-Time PCR[1][3]

Note: The A260/A280 ratio is an indicator of DNA purity, with a value of ~1.8 being generally accepted as "pure" for DNA. The A260/A230 ratio is a secondary measure of purity, with expected values typically in the range of 2.0-2.2, indicating the absence of organic contaminants.[8][9]

## **Experimental Protocols**

This section provides a detailed methodology for performing acetone-based DNA extraction, primarily adapted from protocols successful with recalcitrant plant species.[1][10]

### **Materials and Reagents**

100% Acetone (stored at -20°C)



- 1% Sodium Dodecyl Sulfate (SDS) in TE buffer
- TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA)
- Nuclease-free water
- 95% Ethanol (for cleaning)
- 1.5 mL microcentrifuge tubes
- Forceps
- · Sterile scalpel or cork borer
- · Micro-pestle or metal rod
- Vortexer
- Microcentrifuge
- · Dry block incubator or water bath

### **Detailed Step-by-Step Protocol**

- Sample Preparation:
  - For fresh or frozen leaf tissue, excise a small piece (e.g., a 5 mm disk) using a sterile scalpel or cork borer.[10]
  - Place the tissue into a 1.5 mL microcentrifuge tube.
- Acetone Fixation:
  - Add 1 mL of 100% acetone to the tube, ensuring the tissue is fully submerged.[10]
  - Incubate at room temperature for at least 2 hours. For long-term storage, the acetone can be replaced periodically until the tissue turns white.[10]
- Lysis:

### Methodological & Application





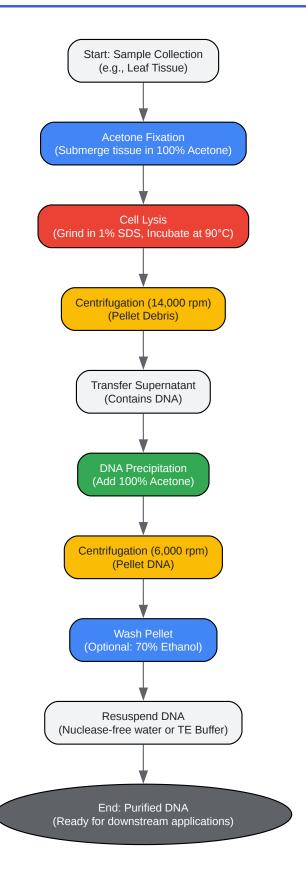
- Using clean forceps, remove the acetone-fixed tissue and allow it to air-dry completely in a new sterile 1.5 mL microcentrifuge tube.
- Add 200 μL of 1% SDS in TE buffer to the dried tissue.[10]
- Thoroughly grind the tissue in the SDS solution using a micro-pestle or a sterile metal rod.
   [10]
- Vortex the tube vigorously.
- Incubate the lysate at 90°C for 20 minutes in a dry block incubator or water bath, with occasional vortexing.[10]
- Initial Purification:
  - Place the tube on ice for 5 minutes and then vortex.[10]
  - Centrifuge at 14,000 rpm for 5 minutes to pellet the cell debris.[10]
- DNA Precipitation:
  - Carefully transfer the supernatant to a new sterile 1.5 mL microcentrifuge tube.
  - Add 200 μL of 100% acetone to the supernatant and vortex to mix.[10]
  - Centrifuge at 6,000 rpm for 1 minute to pellet the DNA.[10]
  - Carefully decant and discard the supernatant without disturbing the DNA pellet.
- Washing and Resuspension:
  - Optional but recommended: Add 500 μL of 70% ethanol to wash the pellet. Centrifuge at
     6,000 rpm for 1 minute and discard the supernatant. This step helps remove residual salts.
  - Air-dry the pellet for 5-10 minutes to remove any remaining ethanol. Do not over-dry, as this can make the DNA difficult to dissolve.
  - Resuspend the DNA pellet in 50-100 μL of nuclease-free water or TE buffer.[10]



- Storage:
  - The extracted DNA can be quantified using a spectrophotometer and stored at -20°C for future use.

# Visualizations Experimental Workflow for Acetone-Based DNA Extraction



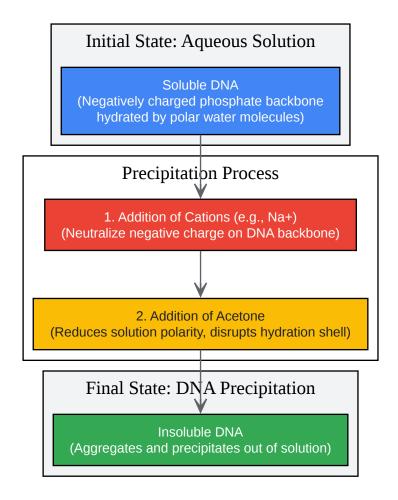


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Caption: Workflow of acetone-based DNA extraction.



### **Mechanism of Acetone-Based DNA Precipitation**



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